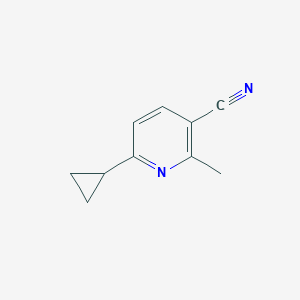

6-Cyclopropyl-2-methylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyclopropyl-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9(6-11)4-5-10(12-7)8-2-3-8/h4-5,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGKZGGCCCLUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2CC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Physicochemical Data

Postulated Synthetic Pathways

While a specific, detailed experimental procedure for the synthesis of 6-Cyclopropyl-2-methylnicotinonitrile is not widely available in peer-reviewed literature, its structure strongly suggests a synthesis based on modern cross-coupling methodologies. A highly plausible route involves the Suzuki-Miyaura cross-coupling reaction. vcu.edu

This would likely start with a halogenated 2-methylnicotinonitrile precursor, such as 6-chloro-2-methylnicotinonitrile (B1355597). This intermediate could then be coupled with a cyclopropylboron reagent, like cyclopropylboronic acid or a potassium cyclopropyltrifluoroborate (B8364958) salt, in the presence of a palladium catalyst and a suitable base. nih.govmdpi.com The Suzuki-Miyaura reaction is a powerful and versatile tool for forming carbon-carbon bonds and is widely used in both academic and industrial settings. vcu.edu

The synthesis of the 6-chloro-2-methylnicotinonitrile precursor itself can be achieved through various methods, for instance, from 2,6-dichloro-4-methylnicotinonitrile (B1293653) by reaction with sodium methoxide, which can lead to a mixture of isomers that would require separation. bldpharm.com

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is primarily sourced from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1644447-20-0 | bldpharm.comcymitquimica.com |

| Molecular Formula | C₁₀H₁₀N₂ | cymitquimica.com |

| Molecular Weight | 158.2 g/mol | cymitquimica.com |

| Purity | Typically ≥95% | cymitquimica.com |

This data is based on information from chemical suppliers and may not represent exhaustively purified and characterized material.

Spectroscopic and Structural Characterization

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl protons, the protons on the cyclopropyl (B3062369) ring (which would likely appear as a complex multiplet in the upfield region), and the aromatic protons on the pyridine (B92270) ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the carbons of the cyclopropyl ring, the nitrile carbon, and the carbons of the pyridine ring.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2240-2210 cm⁻¹. There would also be characteristic absorptions for C-H bonds of the aromatic and aliphatic groups.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 158.2).

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-Cyclopropyl-2-methylnicotinonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR techniques would offer a complete structural assignment. For analysis, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) would be suitable solvents. nih.gov

High-Resolution ¹H and ¹³C NMR Studies

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methyl group, and the cyclopropyl (B3062369) group.

Aromatic Protons: The pyridine ring has two protons at positions 4 and 5. The proton at C5 (H5) would likely appear as a doublet, coupled to the proton at C4 (H4). The H4 proton would also be a doublet. Due to the electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring, these protons are expected to be deshielded and resonate in the downfield region of the spectrum.

Methyl Protons: The methyl group at position 2 of the pyridine ring would appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift would be in the typical range for a methyl group attached to an aromatic ring.

Cyclopropyl Protons: The cyclopropyl group presents a more complex system. The methine proton (the one directly attached to the pyridine ring) would likely be a multiplet due to coupling with the four methylene protons on the cyclopropyl ring. The four methylene protons are diastereotopic and would be expected to appear as two separate multiplets.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | 7.50 - 7.80 | d | ~8.0 |

| H5 | 7.20 - 7.50 | d | ~8.0 |

| CH₃ | 2.50 - 2.70 | s | - |

| Cyclopropyl-CH | 2.00 - 2.30 | m | - |

| Cyclopropyl-CH₂ | 0.90 - 1.20 | m | - |

| Cyclopropyl-CH₂' | 0.70 - 1.00 | m | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule.

Aromatic and Nitrile Carbons: The six carbons of the substituted pyridine ring would show distinct signals in the aromatic region. The carbon bearing the nitrile group (C3) and the carbon attached to the nitrogen (C2 and C6) would be significantly influenced by the heteroatom and substituents. The nitrile carbon itself would appear in the characteristic region for cyano groups.

Methyl and Cyclopropyl Carbons: The methyl carbon would have a chemical shift typical for an alkyl group on an aromatic ring. The cyclopropyl carbons would appear in the aliphatic region, with the methine carbon being more downfield than the methylene carbons.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 158 - 162 |

| C3 | 118 - 122 |

| C4 | 135 - 139 |

| C5 | 125 - 129 |

| C6 | 160 - 164 |

| CN | 115 - 119 |

| CH₃ | 22 - 26 |

| Cyclopropyl-CH | 15 - 20 |

| Cyclopropyl-CH₂ | 8 - 12 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling networks. A cross-peak between the signals predicted for H4 and H5 would confirm their adjacent relationship on the pyridine ring. It would also show correlations between the cyclopropyl methine proton and the methylene protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the singlet from the methyl protons would correlate to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule. Key expected correlations would include:

The methyl protons (at C2) to C2 and C3.

The H4 proton to C2, C5, and C6.

The H5 proton to C3, C4, and C6.

The cyclopropyl methine proton to C5, C6, and the cyclopropyl methylene carbons.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups.

Predicted FTIR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (Aromatic) | 3050 - 3150 | Medium | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |

| C≡N (Nitrile) | 2220 - 2240 | Strong | Stretching |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to Strong | Stretching |

| C-H (Cyclopropyl) | ~3100 | Medium | Stretching |

| C-H Bending | 700 - 900 | Strong | Out-of-plane bending |

The most characteristic peak would be the strong absorption from the nitrile group (C≡N) stretch. The aromatic C=C and C=N stretching vibrations would appear as a series of bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy, being complementary to FTIR, would also be useful for characterizing this compound. Often, symmetrical vibrations and non-polar bonds give rise to strong Raman signals. The C≡N stretch is also Raman active. A comprehensive Raman study on substituted pyridines and their complexes can provide insights into the vibrational modes. The cyclopropyl ring breathing mode would also be expected to be Raman active.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, with a molecular weight of 158.2 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 158. nih.gov

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 143.

Loss of a hydrogen cyanide (HCN) molecule: This is a common fragmentation for pyridine-containing compounds, which would lead to a fragment at m/z 131.

Cleavage of the cyclopropyl ring: The cyclopropyl group could lose ethylene (C₂H₄) to give a fragment, or the entire cyclopropyl group could be lost.

Retro-Diels-Alder type reactions: The pyridine ring could undergo ring cleavage.

A detailed analysis of the high-resolution mass spectrum would be necessary to confirm the elemental composition of the fragment ions and to propose a definitive fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, with a molecular formula of C10H10N2, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental HRMS analysis. The high resolution of the technique would allow for the unambiguous confirmation of the elemental formula, a critical first step in the structural elucidation process.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C10H10N2 | 158.0844 | 100.00 |

| C9(13C)H10N2 | 159.0877 | 10.82 |

| C10H9(2H)N2 | 159.0907 | 0.02 |

Note: This table represents theoretical data. Actual experimental values may vary slightly.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in identifying the structural subunits of a molecule and how they are connected.

In an MS/MS experiment of this compound, the protonated molecule [M+H]+ would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would be expected to reveal characteristic losses corresponding to its structural motifs. For instance, the loss of the cyclopropyl group or the methyl group would produce specific product ions, allowing for the confirmation of the core nicotinonitrile structure and the positions of its substituents. Analyzing these fragmentation pathways provides a "fingerprint" of the molecule's structure.

Ion Mobility Spectrometry for Gas-Phase Conformation

Ion Mobility Spectrometry (IMS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge as they drift through a gas-filled chamber. nih.gov This technique can separate isomers and conformers, providing valuable information about the three-dimensional structure of a molecule in the gas phase. nih.gov

For this compound, IMS could be used to determine its collision cross-section (CCS), a value that reflects its rotational average size. Different conformers of the molecule, which may exist due to the rotation of the cyclopropyl group, could potentially be separated and characterized by their distinct drift times. This would offer insights into the molecule's conformational flexibility and preferred gas-phase structures. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While mass spectrometry techniques provide invaluable data on the gas-phase structure of a molecule, X-ray crystallography offers a definitive picture of its arrangement in the solid state. This powerful technique determines the precise three-dimensional coordinates of each atom in a crystalline solid, providing a wealth of structural information.

Although a specific crystal structure for this compound is not publicly documented, a hypothetical analysis would yield detailed information on its intramolecular geometry and intermolecular packing.

Bond Lengths, Bond Angles, and Torsional Angles

An X-ray crystallographic analysis would provide precise measurements of all bond lengths, bond angles, and torsional angles within the this compound molecule. This data is fundamental for understanding the molecule's geometry and steric interactions. For instance, the bond lengths within the pyridine ring would confirm its aromatic character, while the C-C bond lengths in the cyclopropyl group would be characteristic of a strained ring system. The torsional angle between the cyclopropyl group and the pyridine ring would be of particular interest, as it would define the rotational orientation of the substituent.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Value Range | Significance |

|---|---|---|

| C-C (pyridine ring) | 1.37 - 1.40 Å | Aromatic character |

| C-N (pyridine ring) | 1.33 - 1.35 Å | Aromatic character |

| C-C (cyclopropyl) | 1.49 - 1.52 Å | Strained ring system |

| C-C≡N (nitrile) | ~1.45 Å (C-C), ~1.15 Å (C≡N) | Linear geometry of the nitrile group |

Note: This table contains hypothetical data based on known chemical principles. Actual experimental values would be determined from a crystal structure analysis.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This crystal packing is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

For this compound, the analysis of its crystal packing would identify any significant intermolecular interactions. The nitrogen atom of the nitrile group and the pyridine ring could potentially act as hydrogen bond acceptors in the presence of suitable donors. The arrangement of the molecules in the crystal lattice would influence physical properties such as melting point, solubility, and crystal morphology.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational and Theoretical Chemistry of 6 Cyclopropyl 2 Methylnicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. ias.ac.intandfonline.com For a molecule like 6-Cyclopropyl-2-methylnicotinonitrile, a DFT study would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms, representing the lowest energy state (ground state).

From this optimized geometry, a wealth of ground state properties could be calculated. These typically include:

Total Energy: The absolute energy of the molecule in its optimized state.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface, which is crucial for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This helps in predicting how the molecule might interact with other reagents.

Vibrational Frequencies: Calculation of vibrational modes corresponds to the peaks that would be observed in an infrared (IR) or Raman spectrum. This is also used to confirm that the optimized geometry is a true energy minimum.

Studies on related substituted pyridines and nicotinonitriles have successfully used DFT methods, often with functionals like B3LYP and basis sets such as 6-311G+(d,p), to correlate computed properties with experimental observations. ias.ac.inresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for rationalizing and predicting chemical reactivity. wuxiapptec.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the frontier for a molecule acting as a nucleophile or electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution highlights the most probable sites for electrophilic attack. wuxiapptec.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the frontier for a molecule acting as an electrophile or electron acceptor. The energy of the LUMO is related to the electron affinity, and its location indicates the likely sites for nucleophilic attack. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability.

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the pyridine (B92270) ring, the cyclopropyl (B3062369) group, the methyl group, and the nitrile moiety. This would provide valuable insights into which parts of the molecule are most likely to participate in chemical reactions. For instance, the analysis would indicate whether the nitrogen of the pyridine ring, the nitrile group, or the π-system of the ring is more susceptible to electrophilic or nucleophilic attack. wuxiapptec.comresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the energetic landscape of a chemical reaction, providing a detailed step-by-step understanding of how reactants are converted into products.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Locating the geometry of this TS and calculating its energy is crucial for understanding the reaction's kinetics. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A higher barrier corresponds to a slower reaction rate.

For a potential reaction involving this compound, such as hydrolysis of the nitrile group or a substitution reaction on the pyridine ring, computational methods would be used to search for the corresponding transition state structures. libretexts.orgchemistrysteps.com By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed, which quantitatively describes the feasibility and rate of the proposed mechanism.

An Intrinsic Reaction Coordinate (IRC) calculation is performed after a transition state has been successfully located. The IRC calculation maps the reaction pathway downhill from the transition state, connecting it to the preceding reactant (or intermediate) and the subsequent product (or intermediate). This confirms that the identified transition state correctly links the intended reactants and products, providing a clear visualization of the molecular motions that occur as the reaction progresses. chemistrysteps.compressbooks.pub

Spectroscopic Property Prediction and Validation

Computational chemistry can predict various types of molecular spectra, which is invaluable for identifying unknown compounds or validating experimental data. rsc.orgaalto.fi

For this compound, the following spectroscopic properties could be computationally predicted:

Infrared (IR) and Raman Spectra: As mentioned, the calculation of vibrational frequencies and their intensities allows for the generation of a theoretical IR or Raman spectrum. This can be compared with experimental spectra to aid in structural confirmation and peak assignment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: It is possible to calculate the chemical shifts (¹H and ¹³C) for a molecule. These theoretical shifts can be correlated with experimental NMR data to help assign signals to specific atoms within the molecule.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic transition energies and oscillator strengths. tandfonline.com These calculations predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, providing information about the electronic structure and chromophores within the molecule.

These computational predictions offer a powerful complement to experimental spectroscopic analysis, aiding in the structural elucidation and characterization of novel compounds. olemiss.edu

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of a molecule are critical to its reactivity and interactions. Conformational analysis provides insight into the energetically preferred shapes of a molecule.

The rotation around the single bond connecting the cyclopropyl group to the pyridine ring is a key conformational feature of this compound. The energy barrier to this rotation is influenced by steric interactions between the hydrogen atoms on the cyclopropyl ring and the substituents on the pyridine ring, particularly the adjacent nitrile group. Computational modeling can quantify this rotational barrier, identifying the most stable (lowest energy) conformation. It is likely that the preferred conformation minimizes steric hindrance, with the cyclopropyl ring oriented to reduce close contacts with the pyridine ring substituents.

Tautomerism, the interconversion of structural isomers, is a potential consideration for molecules with heterocyclic rings. For this compound, the possibility of tautomeric forms, such as those involving the pyridine nitrogen, can be investigated computationally. By calculating the relative energies of different tautomers, the most stable form can be identified. At present, there is no indication from available data that significant tautomeric forms of this compound exist under normal conditions.

Hammett Analysis and Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

Understanding how substituents affect the reactivity of a molecule is a central theme in organic chemistry. Hammett analysis and QSAR are powerful tools for this purpose.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Strategies for Structural Analogs

The core structure of 6-Cyclopropyl-2-methylnicotinonitrile offers a versatile scaffold for the development of novel structural analogs with potentially enhanced or unique properties. Future research will likely focus on diversifying this core structure. The synthesis of various nicotinonitrile derivatives has been a subject of considerable interest due to their biological and medicinal properties, which provides a strong foundation for creating analogs. researchgate.netnih.gov

Key areas for exploration include:

Modification of the Pyridine (B92270) Ring: Introducing different substituents on the pyridine ring can significantly alter the electronic and steric properties of the molecule. Strategies could involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. nih.gov

Variation of the Cyclopropyl (B3062369) Group: Replacing the cyclopropyl group at the 6-position with other cyclic or acyclic alkyl groups could be explored to probe structure-activity relationships. This can be achieved by employing different starting materials in established pyridine synthesis routes like the Bohlmann-Rahtz synthesis. beilstein-journals.orgnih.gov

Functionalization of the Methyl Group: The methyl group at the 2-position presents an opportunity for further chemical modification. Oxidation, halogenation, or condensation reactions could introduce new functional handles for creating more complex molecules.

These synthetic explorations will enable the creation of a library of compounds, which can then be screened for various applications.

| Strategy | Potential Reaction | Target Modification |

| Ring Modification | Suzuki-Miyaura Coupling | Introduction of new aryl/heteroaryl groups |

| Side-chain Variation | Modified Bohlmann-Rahtz Synthesis | Replacement of the cyclopropyl group |

| Functional Group Interconversion | Oxidation/Halogenation | Derivatization of the methyl group |

Advanced Spectroscopic Characterization for Dynamic Processes

While standard spectroscopic techniques like NMR and Mass Spectrometry are crucial for structural elucidation, advanced methods can provide deeper insights into the dynamic behavior of molecules like this compound and its analogs.

Future research could employ techniques such as:

Dynamic NMR (DNMR) Spectroscopy: This technique is invaluable for studying reversible molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation around single bonds. libretexts.org For instance, DNMR could be used to investigate the rotational barrier of the cyclopropyl group relative to the pyridine ring, which could be influenced by neighboring substituents or solvent effects.

2D NMR Techniques: Advanced 2D NMR experiments, like Exchange Spectroscopy (EXSY), can quantify dynamic exchange processes. libretexts.org NOESY experiments can reveal through-space correlations, helping to determine the preferred conformation of flexible parts of the molecule. ipb.pt

Vibrational Spectroscopy with Computational Modeling: Combining experimental Infrared (IR) and Raman spectroscopy with Density Functional Theory (DFT) calculations can provide a highly detailed picture of the vibrational modes and conformational landscape of the molecule.

These advanced characterization methods will be instrumental in understanding the structure-dynamics-property relationships of these compounds.

| Spectroscopic Technique | Information Gained | Potential Application to this compound |

| Dynamic NMR (DNMR) | Rates of conformational exchange, rotational barriers | Study of cyclopropyl group rotation |

| 2D EXSY NMR | Quantification of chemical exchange processes | Analysis of slow conformational changes |

| NOESY | Through-space proton-proton proximities | Determination of preferred molecular conformation |

| 17O NMR Spectroscopy | Insights into CO2 speciation and dynamics | Characterization of interactions with other molecules chemrxiv.org |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes represents a significant leap forward in chemical manufacturing, offering improved safety, efficiency, and scalability. mdpi.comresearchgate.net The synthesis of pyridine and its derivatives is well-suited for adaptation to flow chemistry. beilstein-journals.orgnih.govacs.org

Future directions in this area include:

Development of Continuous Flow Synthesis: Designing a multi-step continuous flow process for this compound would enable on-demand production and minimize the handling of hazardous intermediates. acs.org Microwave-assisted flow reactors could further accelerate reactions and improve yields. beilstein-journals.orgnih.gov

Automated Synthesis Platforms: Integrating flow reactors with automated control systems and online analytical techniques (e.g., LC-MS, NMR) can create self-optimizing platforms. d-nb.infonih.gov These systems can rapidly screen reaction conditions (temperature, pressure, catalyst, stoichiometry) to identify the optimal parameters for yield and purity, significantly accelerating process development. d-nb.infonih.gov This approach allows for the efficient synthesis of a library of analogs for screening purposes.

The adoption of these technologies can lead to more robust and cost-effective manufacturing processes for this class of compounds.

| Technology | Advantages | Relevance to this compound |

| Continuous Flow Chemistry | Enhanced safety, better heat/mass transfer, scalability, process control beilstein-journals.orgmdpi.com | Efficient and safe production, potential for multi-step synthesis mdpi.com |

| Automated Synthesis | High-throughput screening, rapid optimization, reduced manual labor d-nb.infonih.gov | Fast development of optimal synthesis conditions for analogs |

| Microwave-Assisted Flow | Rapid heating, increased reaction rates | Acceleration of key synthetic steps like pyridine ring formation beilstein-journals.orgnih.gov |

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in the pharmaceutical and chemical industries. mdpi.compfizer.com The goal is to design processes that reduce waste, minimize the use of hazardous substances, and are energy efficient.

For this compound, future research should focus on:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents is a key goal of green chemistry.

Catalysis: Employing highly efficient and recyclable catalysts can reduce waste and improve the atom economy of reactions. This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example using mechanochemical grinding or microwave irradiation, can significantly reduce the environmental impact of a synthesis. researchgate.netmdpi.com

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can shorten reaction times and lower energy consumption compared to conventional heating. mdpi.com

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Q & A

Q. What are the recommended synthetic routes for 6-cyclopropyl-2-methylnicotinonitrile, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, describes a general procedure for nicotinonitrile derivatives using bromobenzofuran precursors and thiomethyl groups under reflux in ethanol with catalytic bases like K₂CO₃ .

- Key Variables : Reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of cyclopropyl reagents critically affect yield. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product.

- Validation : Monitor reaction progress using TLC and confirm structure via NMR (¹H/¹³C) and HRMS .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Analyze ¹H NMR for cyclopropyl protons (δ 0.8–1.2 ppm) and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR should confirm nitrile (C≡N) at ~115–120 ppm .

- Chromatography : Use HPLC (C18 column, acetonitrile/water) to assess purity (>95%). GC-MS may detect volatile byproducts .

- Elemental Analysis : Verify C, H, N content against theoretical values .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Measures :

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How do substituents (e.g., cyclopropyl vs. methyl) influence the electronic properties and reactivity of nicotinonitrile derivatives?

Methodological Answer:

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. Cyclopropyl groups induce ring strain, increasing electrophilicity at the nitrile group .

- Experimental Validation : Compare reaction rates of this compound with 6-methyl-2-aminonicotinonitrile (CAS 84647-20-1) in nucleophilic additions. Use kinetic studies (UV-Vis monitoring) to quantify activation energy differences .

Q. How can researchers resolve contradictions in reported biological activity data for nicotinonitrile analogs?

Methodological Answer:

- Meta-Analysis Framework :

- Literature Filtering : Use platforms like CAS SciFindern with keywords "nicotinonitrile AND (bioactivity OR cytotoxicity)" and filter by study type (e.g., in vitro vs. in vivo) .

- Data Normalization : Adjust for variables like cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. ATP luminescence) .

- Statistical Validation : Apply ANOVA to identify outliers; cross-reference with physicochemical data (e.g., solubility, logP) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- Catalytic Systems : Test Pd(II)/Cu(I) catalysts with ligands (e.g., XPhos) to direct coupling at the 4-position of the pyridine ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance metal coordination, improving regioselectivity.

- Monitoring : Use LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How can computational modeling predict the metabolic pathways of this compound?

Methodological Answer:

- In Silico Tools :

- Experimental Cross-Check : Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported spectral data for nicotinonitrile derivatives?

Methodological Answer:

- Reference Standards : Compare with authentic samples from repositories like NIST (e.g., 6-tert-butyl-2,4-dimethylphenol data in ) .

- Reproducibility Checks : Repeat experiments under identical conditions (solvent, concentration, NMR field strength) .

- Collaborative Validation : Share raw data (e.g., JCAMP-DX files) with third-party labs for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.